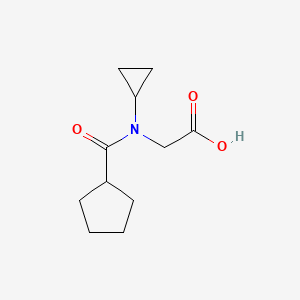
(S)-2-Amino-3-((S)-2-oxopiperidin-3-yl)propanamide hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(S)-2-Amino-3-((S)-2-oxopiperidin-3-yl)propanamide hydrochloride is a chemical compound with the molecular formula C7H14ClN3O2 and a molecular weight of 207.66 g/mol . This compound is primarily used as an intermediate in the synthesis of pharmaceutical drugs, particularly in the production of antiviral medications .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (S)-2-Amino-3-((S)-2-oxopiperidin-3-yl)propanamide hydrochloride involves several steps. One common method includes the reaction of benzotriazole-N,N,N’,N’-tetramethyluronium hexafluorophosphate with the compound in the presence of dimethylformamide (DMF) as a solvent . The reaction mixture is then cooled to -30°C and stirred until the solid dissolves completely. Subsequently, diisopropylethylamine and (2S,4R)-1-(tert-butoxycarbonyl)-4-(trifluoromethyl)pyrrolidine-2-carboxylic acid are added, and the mixture is warmed to 0°C and stirred for an additional hour . The reaction is quenched with water, and the product is extracted with ethyl acetate, dried over anhydrous sodium sulfate, and purified by silica gel column chromatography .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using similar reaction conditions as described above. The process is optimized for higher yields and purity, often involving automated systems for precise control of reaction parameters .
Análisis De Reacciones Químicas
Types of Reactions
(S)-2-Amino-3-((S)-2-oxopiperidin-3-yl)propanamide hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like amines and alcohols . Reaction conditions vary depending on the desired product but typically involve controlled temperatures and pH levels .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may produce amine derivatives .
Aplicaciones Científicas De Investigación
(S)-2-Amino-3-((S)-2-oxopiperidin-3-yl)propanamide hydrochloride has several scientific research applications:
Chemistry: Used as an intermediate in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its potential biological activities and interactions with biomolecules.
Medicine: Utilized in the synthesis of antiviral drugs, particularly those targeting viral proteases.
Industry: Employed in the production of pharmaceuticals and fine chemicals.
Mecanismo De Acción
The mechanism of action of (S)-2-Amino-3-((S)-2-oxopiperidin-3-yl)propanamide hydrochloride involves its interaction with specific molecular targets, such as viral proteases . The compound inhibits the activity of these enzymes, preventing the replication of viruses and thereby exerting its antiviral effects . The exact molecular pathways involved in this inhibition are still under investigation .
Comparación Con Compuestos Similares
Similar Compounds
(S)-2-Amino-3-((S)-2-oxopyrrolidin-3-yl)propanamide hydrochloride: A closely related compound with similar chemical structure and properties.
Nirmatrelvir: Another antiviral compound used in the treatment of viral infections.
Uniqueness
(S)-2-Amino-3-((S)-2-oxopiperidin-3-yl)propanamide hydrochloride is unique due to its specific molecular structure, which allows it to interact effectively with viral proteases . This specificity makes it a valuable intermediate in the synthesis of antiviral drugs .
Propiedades
Fórmula molecular |
C8H16ClN3O2 |
|---|---|
Peso molecular |
221.68 g/mol |
Nombre IUPAC |
(2S)-2-amino-3-[(3S)-2-oxopiperidin-3-yl]propanamide;hydrochloride |
InChI |
InChI=1S/C8H15N3O2.ClH/c9-6(7(10)12)4-5-2-1-3-11-8(5)13;/h5-6H,1-4,9H2,(H2,10,12)(H,11,13);1H/t5-,6-;/m0./s1 |
Clave InChI |
RWRQJCPJOZOJNG-GEMLJDPKSA-N |
SMILES isomérico |
C1C[C@H](C(=O)NC1)C[C@@H](C(=O)N)N.Cl |
SMILES canónico |
C1CC(C(=O)NC1)CC(C(=O)N)N.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![2-[(2-Fluorobenzyl)sulfanyl]pyrimidine-4,6-diamine](/img/structure/B14911064.png)



![6-Phenyl-[1,2,4]triazolo[1,5-a]pyrimidin-2-amine](/img/structure/B14911082.png)





